(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and is functionalized with allyl, sulfamoyl, and difluorobenzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. The introduction of the allyl group can be accomplished via allylation reactions, while the sulfamoyl group can be introduced through sulfonation reactions. The final step involves the formation of the difluorobenzamide moiety, which can be achieved through amide coupling reactions using difluorobenzoyl chloride and appropriate amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution of the difluorobenzamide moiety can yield various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to target specific biological pathways and molecular targets makes it a candidate for the development of new treatments for various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups allow for the creation of polymers and other materials with specific characteristics, such as enhanced strength or chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial enzymes and disrupt cell wall synthesis, leading to bacterial cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: This compound shares the benzo[d]thiazole core and has shown similar biological activities, including anticancer and antimicrobial properties.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Another compound with a benzo[d]thiazole core, known for its antimicrobial and anti-biofilm activities.
Uniqueness
What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,6-difluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S2/c1-2-8-22-13-7-6-10(27(20,24)25)9-14(13)26-17(22)21-16(23)15-11(18)4-3-5-12(15)19/h2-7,9H,1,8H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLMRBRYQZQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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